molecular formula C12H15N3O B7504057 5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide

5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B7504057
M. Wt: 217.27 g/mol
InChI Key: ABVHXARIFZXXGQ-UHFFFAOYSA-N
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Description

5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide, also known as MIP-2C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of imidazo[1,2-a]pyridines and has a unique structure that makes it an interesting target for synthesis and research.

Mechanism of Action

The mechanism of action of 5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood, but it is believed to interact with specific targets in cells, leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to exhibit fluorescence properties, making it useful for imaging applications.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and alter the expression of specific genes. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its unique structure, which allows for the synthesis of novel compounds and materials. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of 5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide. One potential direction is the synthesis of novel derivatives of this compound with improved properties and activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide can be achieved through several methods, including the reaction of 2-aminopyridine with 2-bromoacetophenone followed by N-alkylation with 2-chloro-N-propan-2-ylimidazole. The resulting compound can then be subjected to further purification and characterization using various analytical techniques.

Scientific Research Applications

5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit promising anti-cancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

Properties

IUPAC Name

5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)13-12(16)10-7-15-9(3)5-4-6-11(15)14-10/h4-8H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVHXARIFZXXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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